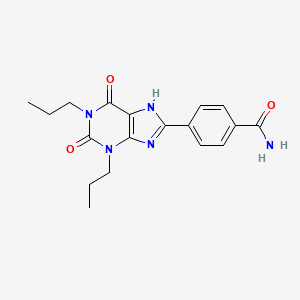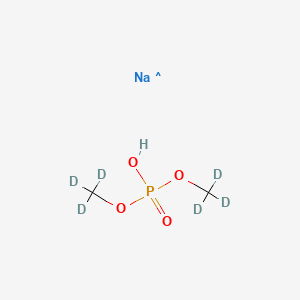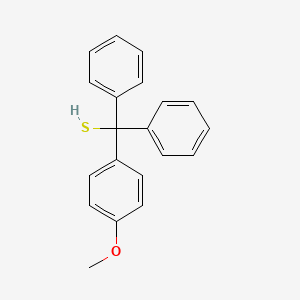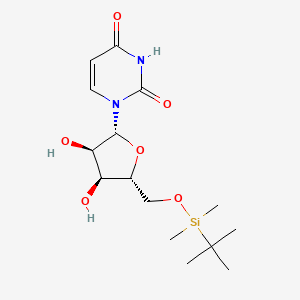
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is a compound with the molecular formula C7H15N5·HCl. This compound belongs to the class of guanidines, which are known for their strong basicity and ability to form stable complexes with various molecules. Guanidines are widely used in pharmaceuticals, biochemistry, and organic synthesis due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride typically involves the reaction of cyclopentylamine with a guanidylating agent. One common method is the reaction of cyclopentylamine with S-methylisothiourea under basic conditions to form the desired guanidine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature. The product is then isolated and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The guanidine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
科学的研究の応用
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiviral or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with nucleic acids and other biomolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used as a denaturant in protein studies.
Aminoguanidine: Known for its use as an inhibitor of advanced glycation end-products (AGEs) in diabetes research.
Phenylguanidine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific interactions in biological systems and for developing new synthetic methodologies in organic chemistry.
特性
CAS番号 |
10243-48-8 |
|---|---|
分子式 |
C7H16ClN5 |
分子量 |
205.69 g/mol |
IUPAC名 |
2-cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride |
InChI |
InChI=1S/C7H15N5.ClH/c8-6(9)12-7(10)11-5-3-1-2-4-5;/h5H,1-4H2,(H6,8,9,10,11,12);1H |
InChIキー |
UPDLIXHNVHSRSH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N=C(N)N=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)


![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)





![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)


